4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine
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Overview
Description
4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with a sulfonyl group, a chloro group, and a propoxy group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, 4-chloro-3-propoxybenzene, is synthesized through the reaction of 4-chlorophenol with propyl bromide in the presence of a base.
Sulfonylation: The benzene derivative undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Ring Formation: The sulfonylated benzene derivative is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The propoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative of the compound.
Scientific Research Applications
4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methoxybenzenesulfonyl)-2,6-dimethylmorpholine
- 4-(4-Chloro-3-ethoxybenzenesulfonyl)-2,6-dimethylmorpholine
- 4-(4-Chloro-3-butoxybenzenesulfonyl)-2,6-dimethylmorpholine
Uniqueness
4-(4-Chloro-3-propoxybenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the specific combination of substituents on the benzene ring and the morpholine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-chloro-3-propoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-4-7-20-15-8-13(5-6-14(15)16)22(18,19)17-9-11(2)21-12(3)10-17/h5-6,8,11-12H,4,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKGKDZWVSKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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